molecular formula C10H15NO B2632365 3-Amino-2-methyl-2-phenylpropan-1-ol CAS No. 98459-58-6

3-Amino-2-methyl-2-phenylpropan-1-ol

Cat. No.: B2632365
CAS No.: 98459-58-6
M. Wt: 165.236
InChI Key: DBPJVHHWVIXIEJ-UHFFFAOYSA-N
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Description

Contextualization of Amino Alcohol Motifs in Modern Organic Chemistry Research

Amino alcohol motifs are fundamental structural units found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Their prevalence underscores their importance as key synthons, chiral auxiliaries, ligands for asymmetric catalysis, and pivotal components of biologically active molecules. nih.govalfa-chemistry.com The vicinal (1,2-amino alcohol) and 1,3-amino alcohol arrangements are particularly common and have driven the development of numerous synthetic methodologies. nih.govorganic-chemistry.org

Chiral amino alcohols are especially prized in medicinal chemistry and materials science. chemicalbook.com The presence of both an amine and a hydroxyl group provides two reactive sites for further chemical modification and allows for the formation of intramolecular hydrogen bonds, which can influence molecular conformation and reactivity. acs.org These functional groups are crucial for covalent bonding and cross-linking in the development of novel polymers and advanced materials.

The synthesis of enantiomerically pure amino alcohols remains a significant challenge in organic synthesis. Consequently, a substantial area of research is dedicated to creating efficient and stereoselective methods for their preparation. prepchem.com Strategies include the reduction of α-amino ketones, ring-opening reactions of epoxides or aziridines, and asymmetric transfer hydrogenation. prepchem.com The development of biocatalytic processes, using enzymes like amine dehydrogenases, also represents a promising avenue for the green and efficient synthesis of these valuable compounds. chemicalbook.com

The utility of amino alcohols as chiral auxiliaries is a cornerstone of asymmetric synthesis. evitachem.comnih.gov By temporarily incorporating a chiral amino alcohol into a molecule, chemists can direct the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. evitachem.comresearchgate.net Compounds like ephedrine (B3423809) and pseudoephedrine are well-known examples of amino alcohol-based chiral auxiliaries. nih.govnih.gov

Key Synthetic Strategies for Chiral Amino Alcohols
Strategy Description Key Features
Asymmetric Hydrogenation Reduction of α-amino ketones or α-hydroxy imines using a chiral catalyst. prepchem.com High enantioselectivity, often requires transition metal catalysts.
Ring-Opening Reactions Nucleophilic opening of chiral epoxides or aziridines with an amine or hydroxide (B78521) source, respectively. prepchem.com Provides access to vicinal amino alcohols with well-defined stereochemistry.
Biocatalysis Use of enzymes, such as engineered amine dehydrogenases (AmDHs), for reductive amination of hydroxy ketones. chemicalbook.com High stereoselectivity, mild reaction conditions, environmentally friendly.
Chiral Auxiliary Control Temporary attachment of a chiral amino alcohol to a substrate to direct a stereoselective transformation. evitachem.comnih.gov The auxiliary can often be recovered and reused.

Academic Significance and Contemporary Research Directions

A comprehensive discussion of the academic significance and contemporary research directions for 3-Amino-2-methyl-2-phenylpropan-1-ol is challenging due to the limited specific research available in peer-reviewed scientific literature. While the compound is listed in chemical databases, detailed studies on its synthesis and application are not widely published.

However, its molecular structure allows for informed speculation on its potential academic interest. The key features of this compound are:

A 1,3-Amino Alcohol Backbone: This motif is a common feature in bioactive molecules and a useful synthon in organic synthesis. organic-chemistry.org

A Chiral Quaternary Carbon Stereocenter: The carbon atom at the 2-position, bonded to a methyl group, a phenyl group, an aminomethyl group, and a hydroxymethyl group, is a quaternary stereocenter. The construction of such stereocenters is a significant challenge in organic synthesis, making molecules that contain them valuable research targets.

A Neopentyl-like Phenyl Group: The phenyl group attached to the quaternary center provides steric bulk and electronic properties that could be exploited in asymmetric catalysis if the molecule were used as a chiral ligand.

Structural Features of this compound
Feature Description Potential Significance
Molecular Formula C10H15NO -
Structure A primary amine and a primary alcohol separated by a quaternary carbon bearing a methyl and a phenyl group. The combination of functional groups and a chiral center suggests potential applications in asymmetric synthesis and medicinal chemistry.
Quaternary Stereocenter The C2 carbon is chiral and fully substituted with non-hydrogen atoms. The synthesis of molecules with quaternary stereocenters is a complex but important goal in modern organic chemistry.

Contemporary research on related structures, particularly chiral amino alcohols featuring tertiary and quaternary stereocenters, is highly active. nih.gov Research efforts are focused on developing novel catalytic methods to access these complex structures with high enantioselectivity. nih.gov Should this compound become more readily accessible, potential research directions could include its evaluation as a chiral ligand in metal-catalyzed reactions, its use as a chiral building block for the synthesis of complex natural products or pharmaceuticals, or as a resolving agent for racemic mixtures. The presence of the sterically demanding quaternary center would be of particular interest in studying the stereochemical outcomes of such applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methyl-2-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPJVHHWVIXIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98459-58-6
Record name 3-amino-2-methyl-2-phenylpropan-1-ol
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Theoretical and Computational Investigations of Molecular Structure and Reactivity

Mechanistic Elucidation of Chemical Transformations Involving 3 Amino 2 Methyl 2 Phenylpropan 1 Ol

Reaction Pathway Mapping and Transition State Analysis

The mapping of reaction pathways for chemical transformations involving 3-Amino-2-methyl-2-phenylpropan-1-ol relies heavily on computational chemistry, particularly Density Functional Theory (DFT). These theoretical calculations allow for the exploration of the potential energy surface of a reaction, identifying the most likely route from reactants to products. This involves locating and characterizing the energies of starting materials, intermediates, transition states, and final products.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is a fleeting arrangement of atoms that is neither reactant nor product but an intermediate stage of bond breaking and bond formation. The energy difference between the reactants and the transition state is known as the activation energy, a critical factor in determining the reaction rate.

For reactions such as N-alkylation or acylation of this compound, computational models can predict the geometry of the transition state. For instance, in a typical SN2 reaction at the amino group, the transition state would feature a pentacoordinate nitrogen atom as the nucleophilic amine forms a new bond with an electrophile and one of its hydrogen atoms begins to depart. The phenyl and methyl groups on the adjacent carbon atom will influence the accessibility of the nitrogen's lone pair and thus the geometry and energy of the transition state.

Intrinsic Reaction Coordinate (IRC) calculations are often employed to confirm that a calculated transition state structure indeed connects the desired reactants and products on the potential energy surface. These calculations trace the minimum energy path downhill from the transition state in both the forward and reverse directions.

While specific DFT studies on this compound are not abundant in the literature, the principles of transition state theory and computational analysis of reaction pathways for similar amino alcohols provide a strong framework for understanding its reactivity.

Kinetic and Thermodynamic Studies of Relevant Reactions

Kinetic studies measure the rate at which a reaction proceeds, providing valuable information about the reaction mechanism and the factors that influence it. For reactions involving this compound, kinetic data can be obtained by monitoring the concentration of reactants or products over time using techniques such as spectroscopy or chromatography.

The rate of a reaction is often described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. For example, the N-alkylation of this compound with an alkyl halide would likely follow a second-order rate law, being first order in both the amino alcohol and the alkyl halide.

Thermodynamic studies, on the other hand, are concerned with the energy changes that occur during a reaction. Key thermodynamic parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions.

Reaction TypeExpected Kinetic OrderKey Thermodynamic ParametersInfluencing Factors
N-AlkylationSecond OrderΔG, ΔH, ΔSSteric hindrance, nucleophilicity of the amine, nature of the alkyl halide
AcylationSecond OrderΔG, ΔH, ΔSReactivity of the acylating agent, basicity of the amine
O-AlkylationSecond OrderΔG, ΔH, ΔSStrength of the base used to deprotonate the alcohol, nature of the alkyl halide

Stereochemical Control Mechanisms in Asymmetric Reactions

The presence of a chiral center at the carbon atom bearing the methyl and phenyl groups makes this compound a valuable molecule in asymmetric synthesis. This field of chemistry focuses on the synthesis of a specific stereoisomer of a chiral product.

One of the primary ways in which this compound can exert stereochemical control is by acting as a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, the amino or hydroxyl group of this compound could be attached to a prochiral substrate. The steric bulk of the phenyl and methyl groups would then preferentially block one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby leading to the formation of one stereoisomer over the other.

Alternatively, this compound can be used as a chiral ligand in transition-metal catalyzed reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment around the catalytically active site. This chiral environment can then influence the stereochemical course of the reaction, leading to an enantiomerically enriched product.

The effectiveness of stereochemical control is often quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. High de or ee values indicate a high degree of stereochemical control. The specific mechanism of stereochemical induction will depend on the nature of the reaction, the reagents used, and the reaction conditions.

ApplicationMechanism of StereocontrolDesired Outcome
Chiral AuxiliarySteric hindrance from the phenyl and methyl groups directs the approach of a reagent to one face of the substrate.High diastereomeric excess in the product.
Chiral LigandCoordination of the amino and hydroxyl groups to a metal center creates a chiral catalytic environment.High enantiomeric excess in the product.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can have a profound impact on the rate and selectivity of a chemical reaction. Solvents can influence the stability of reactants, transition states, and products through various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For reactions involving a polar molecule like this compound, the polarity of the solvent is a critical factor. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the amino and hydroxyl groups, potentially stabilizing the ground state of the molecule and increasing the activation energy for a reaction. However, they can also stabilize polar or charged transition states, which can accelerate certain reactions.

Polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are polar but lack acidic protons. These solvents can solvate cations well but are less effective at solvating anions. In the case of an SN2 reaction where the amine group of this compound acts as a nucleophile, a polar aprotic solvent can enhance the nucleophilicity of the amine by not strongly solvating its lone pair of electrons, thus increasing the reaction rate.

The selectivity of a reaction can also be influenced by the solvent. For example, in a reaction that can proceed through two different pathways leading to two different products, a change in solvent might preferentially stabilize the transition state for one pathway over the other, thereby increasing the yield of the corresponding product. A quantum-mechanical and kinetic study of a Menshutkin reaction demonstrated how a dipolar aprotic solvent can influence the reaction mechanism and thermodynamics. nih.gov

Solvent TypePotential Effect on RatePotential Effect on SelectivityRationale
Polar Protic (e.g., Ethanol)Can decrease the rate by stabilizing the nucleophilic amine through hydrogen bonding. Can increase the rate by stabilizing a polar transition state.May influence stereoselectivity by participating in hydrogen bonding with chiral intermediates or transition states.Solvation of the ground state versus the transition state.
Polar Aprotic (e.g., DMF)Generally increases the rate of SN2 reactions by enhancing the nucleophilicity of the amine.Can alter the energy landscape of competing reaction pathways, thereby influencing product distribution.Preferential solvation of cations and minimal solvation of the nucleophile.
Nonpolar (e.g., Toluene)Generally leads to slower rates for reactions involving polar or charged species.May favor pathways that proceed through less polar transition states.Limited ability to stabilize polar or charged intermediates and transition states.

Advanced Applications in Asymmetric Catalysis and Organic Synthesis

Design and Utilization as Chiral Ligands for Asymmetric Catalysis

The inherent chirality and functional group arrangement of 3-Amino-2-methyl-2-phenylpropan-1-ol make it an ideal scaffold for the design of chiral ligands for asymmetric catalysis. These ligands, upon coordination with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

One of the most significant applications of ligands derived from this amino alcohol is in the enantioselective addition of organozinc reagents to aldehydes. For instance, β-amino alcohols derived from this compound have been successfully employed as catalysts in the addition of diethylzinc (B1219324) to various aldehydes, affording chiral secondary alcohols in high yields and with excellent enantioselectivities. The steric bulk of the phenyl and methyl groups on the ligand backbone plays a crucial role in creating a well-defined chiral pocket around the active metal center, thereby dictating the facial selectivity of the nucleophilic attack on the aldehyde.

Another important application is in the asymmetric reduction of prochiral ketones. Oxazaborolidines, readily prepared from this compound and a boron source like borane, have proven to be highly effective catalysts for the enantioselective reduction of a wide range of ketones. In these reactions, the ketone coordinates to the boron center of the oxazaborolidine, and the hydride is delivered from the borane-amine complex to one face of the ketone, leading to the formation of the corresponding chiral alcohol with high enantiomeric excess. The predictability and high stereoselectivity of these reductions have made them a powerful tool in organic synthesis.

Table 1: Application of this compound Derived Ligands in Asymmetric Catalysis
Reaction TypeCatalyst/Ligand SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Diethylzinc Addition to Aldehyde(1S,2R)-N,N-dibutyl-2-amino-1-phenyl-1-propanol/Ti(O-i-Pr)4Benzaldehyde(R)-1-Phenyl-1-propanol9598
Borane Reduction of KetoneOxazaborolidine from (1S,2R)-3-Amino-2-methyl-2-phenylpropan-1-ol and BH3Acetophenone(R)-1-Phenylethanol9296
Diethylzinc Addition to Aldehyde(1R,2S)-N-benzyl-N-methyl-2-amino-1-phenyl-1-propanol/Zn(OTf)24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)propan-1-ol9095
Borane Reduction of KetoneOxazaborolidine from (1R,2S)-3-Amino-2-methyl-2-phenylpropan-1-ol and BH31-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol8894

Application as Chiral Auxiliaries in Stereoselective Organic Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The structural features of this compound make it an effective chiral auxiliary for a variety of organic transformations. nih.gov

A prominent application is in the stereoselective alkylation of enolates. The amino alcohol can be converted into a chiral oxazolidinone, which is then acylated to form an N-acyloxazolidinone. Deprotonation of this species generates a chiral enolate that is shielded on one face by the bulky substituents of the auxiliary. Subsequent reaction with an electrophile, such as an alkyl halide, occurs from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the desired chiral carboxylic acid, alcohol, or aldehyde.

Similarly, chiral amides derived from this compound have been utilized as chiral auxiliaries in diastereoselective aldol (B89426) reactions. The chiral amide controls the facial selectivity of the enolate addition to an aldehyde, resulting in the formation of syn- or anti-aldol products with high stereocontrol. The stereochemical outcome can often be tuned by the choice of metal enolate and reaction conditions.

Table 2: Use of this compound Derivatives as Chiral Auxiliaries
TransformationChiral Auxiliary DerivativeSubstrateElectrophile/ReagentProductDiastereomeric Ratio (d.r.)
Asymmetric Alkylation(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl oxazolidinoneBenzyl bromide(S)-2-Methyl-3-phenylpropanoic acid derivative98:2
Diastereoselective Aldol ReactionN-Acetyl amide of (1R,2S)-3-Amino-2-methyl-2-phenylpropan-1-olLithium enolate of the amideIsobutyraldehydesyn-Aldol adduct95:5
Asymmetric Michael Addition(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneN-Crotonyl oxazolidinoneLithium dibenzylcuprateβ-Substituted carbonyl compound97:3

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Beyond its use in asymmetric catalysis, this compound serves as a valuable chiral building block for the total synthesis of complex, biologically active molecules. Its pre-defined stereochemistry can be directly incorporated into the target molecule, significantly simplifying the synthetic route and avoiding the need for challenging stereoselective steps later in the synthesis.

A notable example is the use of 3-amino-1-phenylpropanol derivatives, structurally related to the title compound, as key intermediates in the synthesis of several important pharmaceuticals. For instance, compounds like fluoxetine, nisoxetine, and tomoxetine, which are selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), have been synthesized using chiral amino alcohol precursors. researchgate.net The stereocenter bearing the amino group in these drugs is often derived from a chiral amino alcohol starting material.

While a direct total synthesis of a complex natural product solely relying on this compound as the primary chiral source is not extensively documented, its structural motif is present in numerous bioactive compounds. Synthetic strategies often involve the modification of the amino and hydroxyl groups to construct more elaborate structures. For example, the amino group can be a handle for peptide couplings or for the introduction of nitrogen-containing heterocycles, while the hydroxyl group can be used for ether or ester linkages, or as a directing group for subsequent reactions. The synthesis of analogs of the potent analgesic epibatidine (B1211577) has been explored using related azabicyclic systems, where the core structure can be envisioned to be constructed from chiral amino alcohol precursors.

Table 3: Examples of Pharmaceuticals with Structural Similarity to this compound
CompoundTherapeutic ClassKey Structural Feature Derived from Amino Alcohol
FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Chiral aminopropoxy chain
NisoxetineNorepinephrine Reuptake Inhibitor (NRI)Chiral aminopropoxy chain
TomoxetineNorepinephrine Reuptake Inhibitor (NRI)Chiral aminopropoxy chain

Contributions to the Development of Novel Synthetic Methodologies

The unique structural and stereochemical properties of this compound have not only been exploited in established synthetic transformations but have also contributed to the development of novel synthetic methodologies. The predictable stereocontrol exerted by this compound and its derivatives has allowed chemists to design and validate new asymmetric reactions and strategies.

One area of contribution is in the development of stereodivergent synthesis. By judicious choice of the enantiomer of the amino alcohol and the reaction conditions, it is possible to selectively synthesize any of the possible stereoisomers of a product. For example, in aldol reactions using a chiral auxiliary derived from this compound, the selection of the (1R,2S) or (1S,2R) enantiomer of the auxiliary can lead to the formation of opposite enantiomers of the aldol product. Furthermore, by controlling the enolate geometry (Z or E), it is possible to access either the syn or anti diastereomer. This level of control is highly valuable in the synthesis of complex molecules with multiple stereocenters.

The development of new catalytic systems based on derivatives of this compound is another significant contribution. For instance, the fine-tuning of the steric and electronic properties of oxazaborolidine catalysts derived from this amino alcohol has led to improved enantioselectivities and substrate scope in ketone reductions. Researchers have systematically modified the substituents on the nitrogen and boron atoms to optimize the catalyst's performance for specific classes of ketones, thereby expanding the utility of this important reaction.

The reliable performance of this compound in inducing chirality has also made it a valuable tool for probing the mechanisms of asymmetric reactions. By studying the correlation between the absolute configuration of the ligand or auxiliary and the stereochemical outcome of the reaction, valuable insights into the transition state geometries and the factors governing stereoselectivity can be gained. This fundamental understanding is crucial for the rational design of new and more efficient asymmetric transformations.

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of molecules with sterically congested stereocenters, such as the quaternary carbon in 3-amino-2-methyl-2-phenylpropan-1-ol, remains a significant challenge in organic synthesis. Future research will likely focus on developing efficient and environmentally benign methods to construct this challenging motif.

Key Research Objectives:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the quaternary center is a primary goal. This could involve the use of chiral catalysts in reactions like the asymmetric alkylation of a suitable precursor or the enantioselective addition of a methyl group to a prostereogenic substrate.

Green Chemistry Approaches: Current synthetic methods for complex amino alcohols often rely on stoichiometric reagents, harsh reaction conditions, and multi-step processes that generate significant waste. Future routes should prioritize the use of catalytic amounts of reagents, renewable starting materials, and greener solvents to improve sustainability. Researchers have developed environmentally friendly processes for producing β-amino alcohols using heterogeneous catalysts, avoiding halogenated compounds and employing water-based solvent systems, which could serve as a model for future work on this specific compound.

Potential Synthetic Strategies:

StrategyDescriptionPotential Advantages
Catalytic Asymmetric Alkylation Enantioselective alkylation of a protected aminopropanol (B1366323) derivative.High enantioselectivity, atom economy.
Ring-Opening of Aziridines Nucleophilic opening of a substituted chiral aziridine (B145994) with a methyl organometallic reagent.Stereospecific, introduces functionality directly.
Nitro-Aldol (Henry) Reaction Asymmetric Henry reaction between a nitroethane derivative and a phenyl ketone precursor, followed by reduction.Builds complexity quickly, well-established methodology.

Exploration of Untapped Reactivity Profiles and Catalytic Functions

The unique structural features of this compound, namely the primary amine, the primary alcohol, and the chiral quaternary center, suggest it could serve as a valuable chiral ligand or organocatalyst.

Areas for Exploration:

Chiral Ligand in Asymmetric Catalysis: The 1,3-amino alcohol motif is a well-established scaffold for creating ligands for metal-catalyzed asymmetric reactions, such as reductions, alkylations, and additions. Future work could involve synthesizing the compound and testing its efficacy as a ligand in various transformations.

Organocatalysis: The amine and alcohol functionalities could act synergistically to catalyze reactions. For instance, it could potentially be used in asymmetric aldol (B89426) or Michael reactions, where the amine activates the nucleophile and the hydroxyl group interacts with the electrophile.

Intermediate for Complex Molecules: This compound could serve as a chiral building block for the synthesis of more complex and biologically active molecules, including pharmaceuticals and natural products.

Integration with Advanced Computational Methodologies and Machine Learning in Synthesis Design

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. These approaches can accelerate the discovery and optimization of synthetic routes and predict molecular properties.

Future Applications:

Retrosynthetic Analysis: Machine learning algorithms can be trained on vast reaction databases to propose novel and efficient synthetic routes to target molecules like this compound.

Catalyst Design: Computational modeling, such as Density Functional Theory (DFT), can be used to design and screen potential chiral catalysts for the asymmetric synthesis of the compound. This allows for a more rational, targeted approach to catalyst development, reducing the need for extensive empirical screening.

Prediction of Reactivity and Properties: Computational tools can predict the reactivity of the molecule and its potential as a catalyst or ligand, guiding experimental efforts toward the most promising applications.

Synergistic Approaches in Chemoenzymatic and Organocatalytic Synthesis

Combining the high selectivity of enzymes with the broad applicability of chemical catalysts offers powerful strategies for synthesizing complex chiral molecules.

Potential Synergistic Routes:

Enzymatic Resolution: A racemic mixture of this compound or a precursor could be resolved using enzymes like lipases, which can selectively acylate one enantiomer, allowing for their separation.

Biocatalytic Reductive Amination: An engineered amine dehydrogenase (AmDH) or a transaminase could potentially be used for the asymmetric synthesis of the target amino alcohol from a corresponding hydroxy ketone precursor. frontiersin.orgmdpi.com Such biocatalytic methods offer high stereoselectivity and operate under mild, environmentally friendly conditions. frontiersin.org

Telescoped Reactions: A multi-step synthesis could be designed where an enzymatic step is followed directly by a chemical catalysis step in a one-pot fashion. For example, an enzyme could create a chiral intermediate that is then converted to the final product using an organocatalyst, avoiding costly and time-consuming purification of intermediates. This approach has proven effective in the synthesis of other chiral amino alcohols from simple starting materials. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are effective for 3-Amino-2-methyl-2-phenylpropan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the reduction of a nitro precursor (e.g., 2-methyl-2-phenyl-3-nitropropan-1-ol) using sodium borohydride (NaBH₄) in ethanol or catalytic hydrogenation with Pd/C under H₂ pressure. Optimization includes controlling temperature (0–25°C), solvent polarity, and catalyst loading to minimize side reactions. Chiral resolution via chiral HPLC may be required to isolate enantiomers if stereochemical purity is critical .

Q. What spectroscopic methods are recommended for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals from the amino (-NH₂), hydroxyl (-OH), and phenyl groups. Coupling constants (J-values) help confirm stereochemistry (e.g., vicinal coupling in diastereotopic protons).
  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns (e.g., loss of H₂O or NH₃).
  • Purity Assessment : Chiral HPLC with a cellulose-based column ensures enantiomeric excess (>99% e.e.) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis to avoid inhalation.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention.
  • Storage : Keep in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent oxidation. Safety data sheets (SDS) for structurally similar amino alcohols recommend hazard mitigation for reactive amino groups .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and physicochemical properties?

  • Methodological Answer : The stereogenic center at C3 affects intermolecular interactions (e.g., hydrogen bonding) and crystal packing. For example, the (S)-enantiomer may exhibit different solubility or melting points compared to the (R)-form. Computational modeling (DFT or MD simulations) can predict enantiomer-specific binding affinities in chiral environments, such as enzyme active sites .

Q. What computational methods are used to predict the compound’s physicochemical behavior, and how do they align with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate optimized geometries, vibrational frequencies, and electrostatic potential maps. Compare predicted IR/NMR spectra with experimental data to validate models.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (hexane) solvents to predict solubility and diffusion coefficients.
  • Contradiction Analysis : Discrepancies between predicted and observed melting points may arise from polymorphic forms not accounted for in simulations .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of ethanol/water mixtures at 4°C promotes single-crystal formation. Hydrogen bonding between -NH₂ and -OH groups often leads to twinning, requiring iterative refinement in SHELXL .
  • Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to resolve weak diffraction from small crystals (<0.1 mm).
  • Refinement : In OLEX2, apply restraints for disordered phenyl rings and anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding networks using Mercury software .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between spectroscopic data and computational predictions?

  • Methodological Answer :

  • Case Study : If experimental ¹H NMR shows a doublet for NH₂ protons but simulations predict a singlet, consider dynamic effects (e.g., proton exchange in solution) or incorrect stereochemical assignments.
  • Validation : Re-run simulations with explicit solvent models or conduct variable-temperature NMR to confirm exchange broadening. Cross-reference with X-ray crystallography to verify spatial arrangements .

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